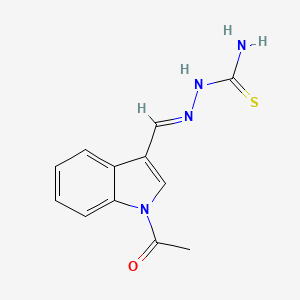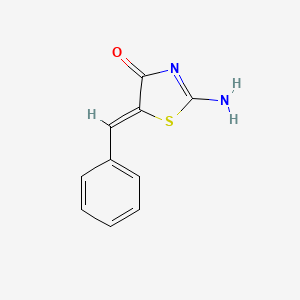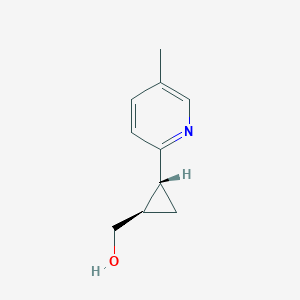
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol: is a compound that features a cyclopropane ring substituted with a 5-methylpyridin-2-yl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves several steps. One efficient and scalable method includes the following steps :
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Introduction of the 5-methylpyridin-2-yl group: This step involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of 5-methylpyridine is coupled with a cyclopropyl halide.
Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopropane ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: TsCl in the presence of a base like pyridine, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring and functional groups . Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases . Industry : It is used in the development of new materials with unique properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the cyclopropane ring.
trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates: Similar cyclopropane ring but different substituents.
Uniqueness: trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is unique due to its combination of a cyclopropane ring with a 5-methylpyridin-2-yl group and a methanol group. This unique structure imparts specific chemical reactivity and potential biological activity that is not found in similar compounds .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
AZNTYSNEGQNUTQ-DTWKUNHWSA-N |
Isomerische SMILES |
CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |
Kanonische SMILES |
CC1=CN=C(C=C1)C2CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)



![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
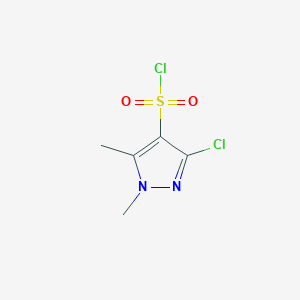
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
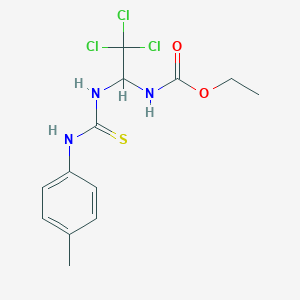
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
